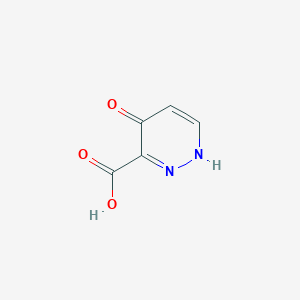
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, also known as 4-TMP, is a pyridine-based compound that has been widely used in organic synthesis and scientific research. 4-TMP is a versatile building block that can be used to create various organic molecules and polymers. It has been studied extensively due to its unique properties and potential applications.
科学的研究の応用
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, polymers, and other materials. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, as well as in the synthesis of other biologically active compounds. This compound has also been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules. Additionally, this compound has been used in the synthesis of polymers for use in drug delivery systems.
作用機序
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a versatile building block that can be used to synthesize various organic molecules and polymers. The mechanism of action of this compound depends on the type of reaction it is used in. In a ring-closing metathesis reaction, the metathesis catalyst facilitates the opening of the diene, which then reacts with the trifluoromethoxy groups to form the cyclic this compound product. In other reactions, this compound can act as a nucleophile, an electrophile, or an acid-base catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it is known that this compound can be used to synthesize pharmaceuticals, such as antifungal agents, and other biologically active compounds. Additionally, this compound has been used in the synthesis of fluorescent probes, which can be used to detect and quantify biological molecules.
実験室実験の利点と制限
The advantages of using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine in lab experiments include its versatility and its ability to be used in a variety of reactions. Additionally, this compound can be easily synthesized using a ring-closing metathesis reaction. The main limitation of this compound is that it is not very stable in the presence of air and light, and thus should be stored in a dark, dry place.
将来の方向性
There are a number of potential future directions for research involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine. These include further exploration of its potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as its potential use in drug delivery systems. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers and other materials.
合成法
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is synthesized by a ring-closing metathesis reaction. This reaction involves a metathesis catalyst, such as Grubbs' second generation catalyst, and a diene, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. The reaction produces this compound, which is a cyclic compound that contains two trifluoromethoxy groups. The reaction is typically carried out in a solvent, such as dichloromethane, and can be performed at room temperature.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine' involves the reaction of 4-bromo-2-(trifluoromethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid. This intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product.", "Starting Materials": [ "4-bromo-2-(trifluoromethoxy)pyridine", "bis(pinacolato)diboron", "palladium catalyst", "potassium carbonate", "iodobenzene diacetate", "copper catalyst" ], "Reaction": [ "Step 1: 4-bromo-2-(trifluoromethoxy)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the intermediate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine boronic acid.", "Step 2: The intermediate is then reacted with potassium carbonate and iodobenzene diacetate in the presence of a copper catalyst to form the final product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine." ] } | |
CAS番号 |
1356832-52-4 |
分子式 |
C12H15BF3NO3 |
分子量 |
289.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



